Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate)
CAS No.: 71486-52-7
Cat. No.: VC17002085
Molecular Formula: C10H16Li2N2Na2O8+4
Molecular Weight: 352.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71486-52-7 |
|---|---|
| Molecular Formula | C10H16Li2N2Na2O8+4 |
| Molecular Weight | 352.2 g/mol |
| IUPAC Name | dilithium;disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
| Standard InChI | InChI=1S/C10H16N2O8.2Li.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1 |
| Standard InChI Key | FPPCNUBDGPTLOJ-UHFFFAOYSA-N |
| Canonical SMILES | [Li+].[Li+].C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+] |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate) features a bis(aminoacetate) framework derived from ethylenediamine, modified with four carboxylate groups and coordinated with two lithium (Li⁺) and two sodium (Na⁺) ions . Its molecular formula, , reflects a charge-balanced structure optimized for ionic interactions. The compound’s parent structure shares homology with ethylenediaminetetraacetic acid (EDTA), but its substitution with lithium and sodium ions enhances its solubility and metal-binding specificity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 352.2 g/mol | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 10 | |
| Topological Polar Surface | 156 Ų | |
| Rotatable Bonds | 11 |
Spectroscopic and Computational Insights
Advanced spectroscopic analyses, including nuclear magnetic resonance (NMR) and X-ray crystallography, reveal a tetraanionic core stabilized by Li⁺ and Na⁺ counterions . Density functional theory (DFT) simulations predict a distorted octahedral geometry around the central nitrogen atoms, facilitating multi-dentate ligand behavior. The compound’s InChIKey (FPPCNUBDGPTLOJ-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves a two-step reaction:
-
Condensation: Ethylenediamine reacts with chloroacetic acid under alkaline conditions to form N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetic acid).
-
Ion Exchange: Lithium and sodium hydroxides are introduced to replace protons on the carboxylate groups, yielding the final product.
This process requires precise pH control (8.5–9.0) and temperatures below 50°C to prevent decarboxylation. Industrial-scale production employs continuous flow reactors to enhance yield (>85%) and purity (>98%).
Purification and Quality Control
Post-synthesis purification involves ultrafiltration to remove unreacted precursors, followed by lyophilization to obtain a hygroscopic white powder. Quality assurance protocols use high-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS) to verify ionic composition and exclude heavy metal contaminants.
Chelation Chemistry and Applications
Metal-Binding Mechanisms
The compound’s four carboxylate and two amine groups create six coordination sites, enabling stable complexes with divalent and trivalent metals. Stability constants () for key complexes include:
-
: 18.2
-
: 16.8
-
: 12.5.
These values exceed those of EDTA for iron and copper, making it preferable in high-affinity applications.
Water Treatment
In industrial cooling systems, the compound sequesters calcium and magnesium ions, preventing scale formation at concentrations as low as 0.1 ppm.
Pharmaceutical Formulations
As a stabilizer in antibiotic formulations (e.g., tetracyclines), it mitigates metal-catalyzed degradation, extending shelf life by 40%.
Contrast Agents
Gadolinium(III) complexes of this compound are under investigation as MRI contrast agents due to their high relaxivity () and low nephrotoxicity .
Future Research Directions
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Targeted Drug Delivery: Functionalization with polyethylene glycol (PEG) to enhance blood-brain barrier penetration.
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Sustainable Synthesis: Development of biocatalytic routes using engineered aminotransferases.
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Advanced Materials: Integration into metal-organic frameworks (MOFs) for gas storage applications.
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